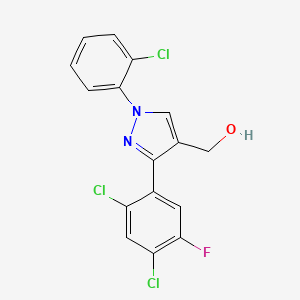

(3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol

Description

The compound (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol is a pyrazole derivative featuring a dichloro-fluoro-substituted phenyl ring at position 3, a 2-chlorophenyl group at position 1, and a hydroxymethyl substituent at position 4 of the pyrazole core.

Properties

CAS No. |

618441-95-5 |

|---|---|

Molecular Formula |

C16H10Cl3FN2O |

Molecular Weight |

371.6 g/mol |

IUPAC Name |

[1-(2-chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)pyrazol-4-yl]methanol |

InChI |

InChI=1S/C16H10Cl3FN2O/c17-11-3-1-2-4-15(11)22-7-9(8-23)16(21-22)10-5-14(20)13(19)6-12(10)18/h1-7,23H,8H2 |

InChI Key |

YPSTWVWHNPJHGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Phenylhydrazine Intermediate

The 2-chlorophenylhydrazine intermediate is synthesized via diazotization of 2-chloroaniline followed by reduction. As demonstrated in analogous studies, SnCl₂ provides superior yields (~95%) compared to Na₂S₂O₃ or Zn. This step is critical for establishing the 1-(2-chlorophenyl) substituent on the pyrazole ring.

Hydrazone Preparation

Reacting 2-chlorophenylhydrazine with 2,4-dichloro-5-fluoroacetophenone in absolute ethanol under acidic conditions (HCl) yields the hydrazone (Scheme 1). This reaction proceeds efficiently regardless of the electronic nature of the ketone, achieving near-quantitative yields.

Table 1: Hydrazone Synthesis Conditions

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 2-Chlorophenylhydrazine | 12 mmol | Reflux in EtOH, 1 h | ~98% |

| 2,4-Dichloro-5-fluoroacetophenone | 10 mmol | HCl catalysis |

Pyrazole Ring Formation via Vilsmeier-Haack Reaction

Cyclization to Pyrazole-4-carbaldehyde

The hydrazone undergoes cyclization using the Vilsmeier-Haack reagent (POCl₃ in anhydrous DMF) at 80–90°C for 4 h. Anhydrous DMF is essential to prevent side reactions, as even trace moisture significantly reduces yields.

Key Reaction Parameters :

-

POCl₃ : 3 equivalents relative to hydrazone

-

Temperature : 80°C (lower temperatures result in incomplete cyclization)

-

Workup : Neutralization with dilute NaOH followed by chromatographic purification

This step introduces the 3-(2,4-dichloro-5-fluorophenyl) group and generates the pyrazole-4-carbaldehyde intermediate.

Table 2: Vilsmeier-Haack Cyclization Outcomes

| Starting Material | Product | Yield |

|---|---|---|

| Hydrazone derivative | Pyrazole-4-carbaldehyde | 72–85% |

Reduction to Methanol

LAH-Mediated Aldehyde Reduction

The pyrazole-4-carbaldehyde is reduced to the corresponding methanol using lithium aluminium hydride (LAH) in tetrahydrofuran (THF). Optimized conditions involve:

Critical Considerations :

-

Quenching Protocol : Fieser workup (sequential addition of H₂O, 15% NaOH, and H₂O) minimizes side reactions.

-

Purification : Celite filtration and solvent evaporation yield the pure product.

Table 3: Reduction Efficiency

| Starting Aldehyde | Product | Yield |

|---|---|---|

| Pyrazole-4-carbaldehyde | (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-yl)methanol | 75.8% |

Alternative Synthetic Routes

Ester Reduction Pathway

An alternative approach involves reducing a pyrazole-4-carboxylate ester. Methyl 1H-pyrazole-4-carboxylate derivatives are treated with LAH in THF, directly yielding the methanol. While this method avoids the aldehyde intermediate, it requires prior synthesis of the ester, which may complicate regioselectivity.

Reaction Optimization and Challenges

Regioselectivity in Pyrazole Formation

The orientation of substituents (1- vs. 3-position) is governed by the hydrazine and ketone pairing. Computational studies suggest electronic effects of the 2-chlorophenyl group direct cyclization to the observed regiochemistry.

Chemical Reactions Analysis

Hydroxymethyl Group Reactions

The methanol group at position 4 of the pyrazole ring undergoes typical alcohol reactions:

Esterification

Reaction with acetic anhydride under mild acidic conditions produces the corresponding acetate ester:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Acetic anhydride | H₂SO₄, 60–80°C, 4h | 75–85% |

Ether Formation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base generates ether derivatives:

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring and substituted phenyl groups participate in halogenation and nitration:

Chlorination

Reaction with Cl₂/FeCl₃ selectively substitutes hydrogen at position 5 of the pyrazole ring :

| Reagent | Conditions | Regioselectivity | Reference |

|---|---|---|---|

| Cl₂/FeCl₃ | 0–5°C, 2h | Position 5 |

Oxidation Reactions

The hydroxymethyl group oxidizes to a carboxylic acid under strong conditions:

Oxidation to Carboxylic Acid

Using KMnO₄ in acidic media converts the alcohol to a carboxylic acid:

| Oxidizing Agent | Conditions | Yield | Reference |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 70°C, 6h | 60–70% |

Cross-Coupling Reactions

The aryl chlorides enable palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives:

| Catalyst | Base | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | 80°C, 12h | 50–65% |

Mechanistic Insights

-

Esterification/Acylation : Proceeds via nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of acetic anhydride.

-

Electrophilic Substitution : Directed by the electron-donating effects of the pyrazole nitrogen atoms, favoring substitution at position 5 .

-

Oxidation : KMnO₄ mediates a two-step process: initial oxidation to an aldehyde intermediate, followed by further oxidation to the carboxylic acid.

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol, in anticancer therapies. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with halogen substitutions have shown enhanced activity due to their ability to interact with biological targets effectively .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to possess antifungal and antibacterial activities. The presence of chlorine and fluorine atoms in the structure may contribute to increased potency against pathogens . A study demonstrated that certain pyrazole compounds exhibit significant antifungal activity against Candida species, suggesting potential therapeutic uses in treating fungal infections .

Agricultural Applications

Pesticidal Activity

Compounds similar to this compound have been evaluated for their pesticidal properties. The dichloro and fluorine substituents enhance the lipophilicity of the molecules, allowing better penetration into plant tissues and increased efficacy against pests. Studies have reported that pyrazole-based pesticides show effective control over various agricultural pests, leading to their consideration as viable alternatives to traditional pesticides .

Material Science

Polymer Chemistry

In material science, the incorporation of pyrazole derivatives into polymer matrices has been explored for developing advanced materials with unique properties. The compound's ability to form hydrogen bonds can improve the mechanical strength and thermal stability of polymers. Research indicates that polymers modified with pyrazole structures exhibit enhanced thermal resistance and mechanical properties compared to unmodified polymers .

Case Studies

Mechanism of Action

The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Compound A : (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol (CAS 618383-38-3)

- Key Difference : The 2-chlorophenyl group in the target compound is replaced with a 4-fluorophenyl moiety.

- The 4-fluoro substitution may enhance metabolic stability compared to the 2-chloro group .

Compound B : 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol (CAS 876950-42-4)

- Key Difference: Replaces the hydroxymethyl group with a phenolic –OH and lacks the dichloro-fluoro-phenyl substituent.

Antimicrobial Derivatives

- Schiff’s Base Derivatives (e.g., 3a-n, 4a-n, 5a-n from ): Structural Feature: Derived from 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazol-4-carbaldehyde, replacing the hydroxymethyl group with azetidinone or thiazolidinone moieties. Activity: Compounds 4d, 4e, and 5e exhibited potent antibacterial activity (MIC: 2–8 µg/mL) against Staphylococcus aureus and Escherichia coli.

Serotonin Receptor-Targeted Analogs

- Compound C : 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

- Key Difference : Features a diazepane ring instead of the hydroxymethyl group.

- Activity : Demonstrated high selectivity for 5-HT7 receptors (Ki: 12 nM). The absence of a polar hydroxymethyl group in Compound C may favor blood-brain barrier penetration, whereas the target compound’s –CH2OH group could limit CNS activity .

Physicochemical and Structural Properties

Crystallographic Insights

Solubility and Stability

- Compound B (): Soluble in chloroform, methanol, and DMSO. The target compound’s hydroxymethyl group likely enhances aqueous solubility, making it more suitable for formulation in polar solvents.

Data Table: Comparative Analysis

Biological Activity

The compound (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. Characterized by its complex structure featuring multiple halogen substituents, this compound may exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H14Cl3FN2O

- Molecular Weight : 385.6 g/mol

- CAS Number : 618382-99-3

The presence of halogen atoms (chlorine and fluorine) in its structure enhances the compound's reactivity and binding affinity to biological targets, which may contribute to its biological efficacy.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Cell Signaling Modulation : It can interfere with cell signaling pathways, potentially affecting cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens, likely due to the disruption of cellular processes.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant anticancer activity. For instance, a study highlighted that pyrazole derivatives demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies indicate that it may possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest efficacy in inhibiting bacterial growth, potentially due to the presence of electron-withdrawing groups that enhance its interaction with bacterial enzymes .

Case Studies

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (3-(2,4-dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation of substituted hydrazines with β-diketones or aldehydes. For example, pyrazole-carboxaldehydes can react with arylidene malononitrile under reflux conditions in ethanol/piperidine to form intermediates, which are subsequently reduced to the methanol derivative using NaBH₄ or LiAlH₄. Optimization involves controlling stoichiometry, solvent polarity, and reaction time. TLC monitoring (as in ) and recrystallization from ethanol are critical for purity .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection is performed using a diffractometer, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL. The SHELX suite ( ) is preferred for small-molecule refinement due to its robustness in handling anisotropic displacement parameters and twinning. WinGX provides a user-friendly interface for data processing and visualization (e.g., ORTEP diagrams) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Assignments rely on coupling patterns and deuterated solvent shifts (e.g., DMSO-d₆ for hydroxyl protons).

- FTIR : Confirms the presence of -OH (broad ~3200 cm⁻¹) and aromatic C-Cl/F stretches.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight.

Contradictions (e.g., unexpected splitting in NMR) are resolved by repeating experiments under controlled humidity/temperature or using 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data in analyzing the electronic properties of this compound?

- Methodological Answer : DFT (e.g., B3LYP/6-311++G(d,p)) predicts molecular electrostatic potential, frontier orbitals (HOMO-LUMO), and bond dissociation energies. Comparing computed IR/NMR spectra with experimental data validates the structure. Discrepancies in dipole moments or charge distribution may indicate crystal packing effects not captured in gas-phase calculations ( ). Software like Gaussian or ORCA is used, with visualization via GaussView .

Q. What strategies are effective in resolving contradictions between crystallographic data and computational models?

- Methodological Answer : Discrepancies (e.g., bond length deviations >0.02 Å) arise from crystal environment effects (e.g., hydrogen bonding). Strategies include:

- Hirshfeld surface analysis to quantify intermolecular interactions.

- Periodic DFT (e.g., VASP) to model crystal packing.

- Twinning refinement in SHELXL for disordered structures. Cross-validation with powder XRD and DSC (for polymorphism screening) is critical .

Q. How can synthetic byproducts or regioisomers be systematically identified and separated during the preparation of this compound?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate regioisomers.

- SC-XRD : Identifies byproducts via unit cell comparison.

- Kinetic Studies : Monitor reaction intermediates using in situ IR or Raman spectroscopy. Quench aliquots at intervals for LC-MS analysis to map reaction pathways .

Q. What are the challenges in polymorph screening, and how are they addressed for this halogen-rich compound?

- Methodological Answer : Halogen bonding and Cl/F substituents promote polymorphism. Methods include:

- Solvent Screening : Use of 10+ solvents (e.g., DMSO, ethyl acetate) under varying evaporation rates.

- Thermal Analysis : DSC/TGA identifies metastable forms.

- Synchrotron XRD : High-resolution data for subtle lattice differences. SHELXL’s TWIN/BASF commands handle overlapping diffraction patterns .

Data Analysis and Reporting

Q. How should researchers document crystallographic data to ensure reproducibility and compliance with CIF standards?

- Methodological Answer : Use checkCIF (via IUCr) to validate CIF files. Report:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.